6-Oxa-3-azabicyclo[3.1.1]heptane tosylate
Overview
Description
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is a chemical compound with the molecular formula C12H17NO4S . It is also known by other names such as 6-oxa-3-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate and 4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The molecular structure of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is represented by the InChI stringInChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7 (5-3-6)11 (8,9)10;1-4-2-6-3-5 (1)7-4/h2-5H,1H3, (H,8,9,10);4-6H,1-3H2
. The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)O.C1C2CNCC1O2
. Chemical Reactions Analysis
The core of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
The molecular weight of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is 271.33 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 271.08782920 g/mol . The topological polar surface area is 84 Ų, and it has 18 heavy atoms . The compound has a formal charge of 0 and a complexity of 283 .Scientific Research Applications
- “6-Oxa-3-azabicyclo[3.1.1]heptane” is a chemical compound that is used as a building block in medicinal chemistry research .
- It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The outcomes or results of using this compound in medicinal chemistry research are not specified in the source .
Chemistry and Medicinal Chemistry Research
Life Science Research
Future Directions
The 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate and similar compounds have potential for future research due to their similar physicochemical properties to meta-substituted benzenes . They could be considered as saturated analogues of pyridine . The core of these compounds has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .
properties
IUPAC Name |
4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-6-3-5(1)7-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGLNRUOSQXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate | |
CAS RN |
1339953-58-0 | |
Record name | 6-oxa-3-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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